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molecular formula C5H7BN2O4S B6594260 (5-Sulfamoylpyridin-3-yl)boronic acid CAS No. 951233-61-7

(5-Sulfamoylpyridin-3-yl)boronic acid

Cat. No. B6594260
M. Wt: 202.00 g/mol
InChI Key: PEQGNKIHPKDYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183262B2

Procedure details

Step 3) N-Chlorosuccinimide (0.937 g, 7.01 mmol) was added to a suspension of the above prepared lithium 5-(6-methyl-[1,3,6,2]dioxazaborocan-2-yl)-pyridine-3-sulfinate (2 g, 7.24 mmol) in CH2Cl2 (14 mL) and the mixture was stirred for 2 h at rt.A solution of 25% ammonium hydroxide (1.00 mL, 13.4 mmol) was added and the mixture was stirred again for 2 h at rt, then completely evaporated to give the title compound as an off-white solid (1.28 g, 88%) (according to Bioorg. Med. Chem. 2005, 13, 2305-2312). MS (ISP) 201.4 [(M−H)−].
Quantity
0.937 g
Type
reactant
Reaction Step One
Name
lithium 5-(6-methyl-[1,3,6,2]dioxazaborocan-2-yl)-pyridine-3-sulfinate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
Cl[N:2]1C(=O)CCC1=O.CN1CC[O:15][B:14]([C:18]2[CH:19]=[C:20]([S:24]([O-:26])=[O:25])[CH:21]=[N:22][CH:23]=2)[O:13]CC1.[Li+].[OH-].[NH4+]>C(Cl)Cl>[S:24]([C:20]1[CH:21]=[N:22][CH:23]=[C:18]([B:14]([OH:15])[OH:13])[CH:19]=1)(=[O:26])(=[O:25])[NH2:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.937 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
lithium 5-(6-methyl-[1,3,6,2]dioxazaborocan-2-yl)-pyridine-3-sulfinate
Quantity
2 g
Type
reactant
Smiles
CN1CCOB(OCC1)C=1C=C(C=NC1)S(=O)[O-].[Li+]
Name
Quantity
14 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred again for 2 h at rt
Duration
2 h
CUSTOM
Type
CUSTOM
Details
completely evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(N)(=O)(=O)C=1C=NC=C(C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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